molecular formula C14H11FN2O B14712005 2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole

2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole

Cat. No.: B14712005
M. Wt: 242.25 g/mol
InChI Key: BXXMOPZRTKSYGA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The intermediate product is then subjected to further reactions to introduce the methoxy group, often using methanol and a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazoles with different functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methoxy-1H-benzo[D]imidazole
  • 2-(4-Bromophenyl)-5-methoxy-1H-benzo[D]imidazole
  • 2-(4-Methylphenyl)-5-methoxy-1H-benzo[D]imidazole

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C14H11FN2O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17)

InChI Key

BXXMOPZRTKSYGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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